![molecular formula C7H14N2O2 B13268397 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid](/img/structure/B13268397.png)
2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active molecules and pharmaceuticals due to its versatile reactivity and ability to interact with biological targets.
Preparation Methods
The synthesis of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the ring expansion of beta-lactams or cyclopropylamides .
Chemical Reactions Analysis
2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. In the industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to dipeptidyl peptidase 4, influencing its enzymatic activity and thereby affecting various physiological processes .
Comparison with Similar Compounds
2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity. The unique combination of the pyrrolidine ring and the aminomethyl group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
BVRRNZURNKSFCM-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)O)CN |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-[4-(morpholine-4-sulfonyl)-2-nitrophenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B13268324.png)
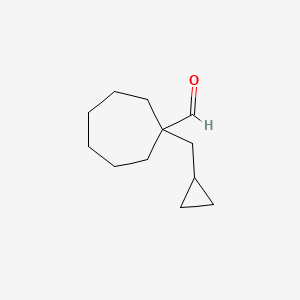
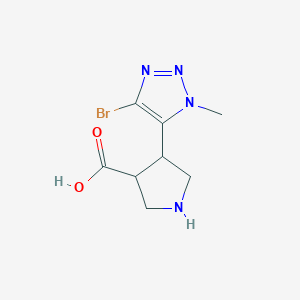
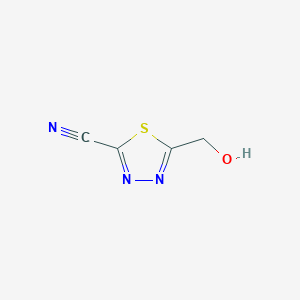
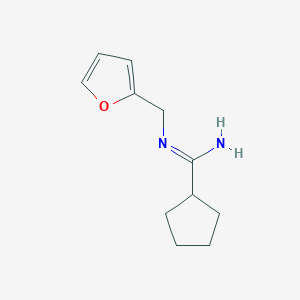
![N-[2-(Thiophen-2-yl)ethyl]thian-3-amine](/img/structure/B13268347.png)
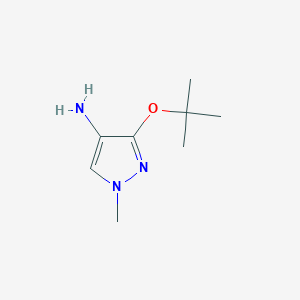

![1-{[(3,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13268372.png)
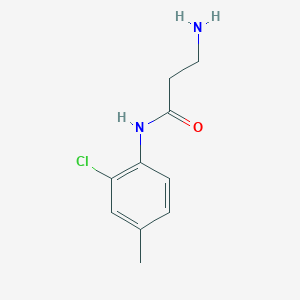
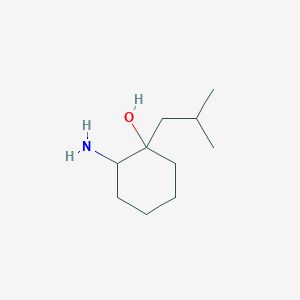
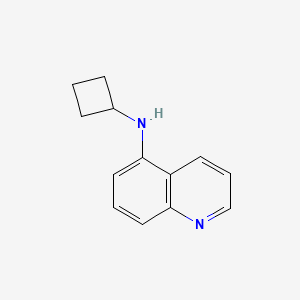
![3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B13268394.png)
![3-{[1-(3,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13268399.png)
